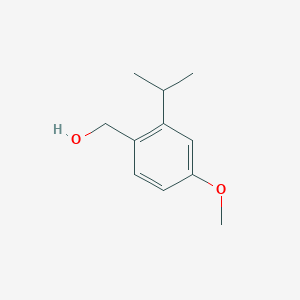

(2-Isopropyl-4-methoxyphenyl)methanol

Description

Significance of Arylcarbinol Motifs in Chemical Synthesis and Materials Science

The arylcarbinol motif, of which phenylmethanol is a primary example, is a ubiquitous structural unit in a multitude of organic molecules. In chemical synthesis, these motifs are valued as key intermediates. The hydroxyl group can be easily converted into other functional groups, and the benzylic position is susceptible to a variety of reactions. For instance, arylcarbinols are precursors for the synthesis of aldehydes, ketones, and esters through oxidation reactions. They also participate in etherification, esterification, and halogenation reactions.

In the realm of materials science, the incorporation of arylcarbinol functionalities into polymer backbones or as pendant groups can impart specific properties such as thermal stability, altered solubility, and sites for cross-linking or further functionalization. The electronic nature of the aromatic ring, influenced by its substituents, can be tailored for applications in electroactive polymers and other advanced materials. Research has shown that electron-donating groups, such as methoxy (B1213986) groups, can enhance the electrochemical stability of polymers derived from such monomers. acs.org

Contextualizing (2-Isopropyl-4-methoxyphenyl)methanol within the Chemical Literature

This compound is a specific substituted phenylmethanol. While extensive, peer-reviewed studies focusing solely on this compound are not abundant in the public literature, its fundamental properties can be cataloged from chemical supplier databases and its behavior can be inferred from research on analogous structures. The presence of an isopropyl group at the ortho position and a methoxy group at the para position to the hydroxymethyl group defines its unique steric and electronic characteristics.

The basic chemical and physical properties of this compound are summarized in the table below based on available data. achemblock.com

| Property | Value |

| CAS Number | 2121514-42-7 achemblock.com |

| Molecular Formula | C₁₁H₁₆O₂ achemblock.com |

| Molecular Weight | 180.25 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | COC1=CC=C(CO)C(C(C)C)=C1 achemblock.com |

| Purity (Typical) | 95% achemblock.com |

This table presents data for this compound.

Overview of Research Trajectories for Related Isopropyl- and Methoxy-Substituted Aromatic Systems

The scientific literature provides significant insights into the behavior of aromatic systems containing isopropyl and methoxy substituents, which helps in understanding the potential reactivity and applications of this compound.

Isopropyl-Substituted Aromatic Systems: Research on isopropyl-substituted aromatics often revolves around alkylation reactions, a fundamental process in the petrochemical industry. nih.gov Studies have investigated the alkylation of aromatics like toluene (B28343) and xylene with isopropyl ions in the gas phase. acs.org Another significant area of research is electrophilic aromatic substitution, such as nitration. For instance, the nitration of compounds like 4-isopropylanisole (B1583350) can lead to nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org This highlights the reactivity of the ipso-carbon (the carbon atom bearing the substituent) in isopropyl-substituted rings.

Methoxy-Substituted Aromatic Systems: The methoxy group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. This activating effect has been studied in various contexts. researchgate.net In materials science, the incorporation of methoxy groups into polymer structures, such as polyamides, has been shown to be crucial for enhancing electrochemical stability. acs.org The position of the methoxy group can significantly influence the electronic properties of the molecule. acs.org However, under certain conditions, such as nucleophilic aromatic substitution via a benzyne (B1209423) intermediate, the methoxy group can act similarly to an electron-withdrawing group. stackexchange.com Furthermore, unexpected reactions, such as the replacement of an aromatic fluorine atom with a methoxy group where the solvent acts as the oxygen source, have been documented. nih.gov

The combination of an ortho-isopropyl group and a para-methoxy group in this compound suggests a molecule with a sterically hindered yet electronically activated aromatic ring. The interplay between the steric bulk of the isopropyl group and the electron-donating nature of the methoxy group would be a key factor in its chemical reactivity and potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIATOFLSPYTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251217 | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-42-7 | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropyl 4 Methoxyphenyl Methanol

De Novo Synthesis Strategies

De novo synthesis for this target molecule begins with simpler, commercially available aromatic compounds. The core of these strategies involves the reduction of an aldehyde or ketone precursor or the construction of the molecule through carbon-carbon bond-forming reactions.

A principal and direct route to (2-Isopropyl-4-methoxyphenyl)methanol is the reduction of the corresponding aldehyde, 2-isopropyl-4-methoxybenzaldehyde (B3247292). This transformation of a carbonyl group into a primary alcohol is a fundamental process in organic synthesis. libretexts.org

Catalytic hydrogenation represents an industrially scalable and environmentally conscious method for the reduction of aldehydes. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The reaction typically proceeds under controlled temperature and pressure.

Heterogeneous catalysts are commonly employed, facilitating easy separation from the reaction mixture. Ruthenium-based catalysts, for instance, have demonstrated high efficacy in the hydrogenation of carbonyls. mdpi.com Similarly, gold nanocatalysts supported on metal oxides are effective in the selective hydrogenation of aldehydes to alcohols. mdpi.com The choice of catalyst and support can influence both the rate of reaction and the selectivity, especially in molecules with other reducible functional groups. mdpi.commdpi.com While the C=C double bond is often more readily hydrogenated than a C=O bond, selective catalysts can preferentially target the carbonyl group. mdpi.com

Table 1: Representative Catalytic Systems for Aldehyde Hydrogenation

| Catalyst System | Substrate Type | Product Type | Typical Conditions |

| Ruthenium on Activated Charcoal (Ru/AC) | Ketones (e.g., Acetone) | Alcohols (e.g., Isopropyl Alcohol) | H₂ gas, 100-350 °C, ambient pressure. mdpi.com |

| Gold on Metal Oxide (e.g., Au/Fe₂O₃, Au/ZnO) | α,β-Unsaturated Aldehydes | Unsaturated Alcohols | H₂ gas, liquid phase, e.g., 1.0 MPa H₂, 140 °C. mdpi.com |

| Palladium on Carbon (Pd/C) with co-catalyst | Aromatic Aldehydes | Alcohols | Hydrogen donor (e.g., potassium formate), open atmosphere. researchgate.net |

Reduction of Substituted Aromatic Aldehydes and Ketones

Metal Hydride Reductions

Metal hydrides are highly effective and widely used reagents for the reduction of aldehydes and ketones to alcohols in a laboratory setting. libretexts.orguop.edu.pk The most common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both function by delivering a hydride ion (H⁻) to the electrophilic carbon of the carbonyl group, which, after protonation, yields the alcohol. dalalinstitute.com

Lithium aluminum hydride is a very powerful reducing agent that reacts violently with water and protic solvents, necessitating the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup step. libretexts.orguop.edu.pk Sodium borohydride is a milder and more selective reagent that can be used in protic solvents such as methanol (B129727) or ethanol (B145695), which also serve to protonate the intermediate alkoxide salt. libretexts.orguop.edu.pk For the reduction of a simple aldehyde like 2-isopropyl-4-methoxybenzaldehyde, NaBH₄ is often the preferred reagent due to its operational simplicity. uop.edu.pk

Table 2: Comparison of Common Metal Hydride Reducing Agents

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Anhydrous Ether, THF | Separate hydrolysis step required. libretexts.org |

| Sodium Borohydride | NaBH₄ | Moderate | Methanol, Ethanol, Water | Automatic protonation by solvent. uop.edu.pk |

| Diisobutylaluminium Hydride | DIBAL-H | High | Anhydrous Ether, Toluene (B28343) | Separate hydrolysis step required. uop.edu.pk |

Grignard and Organolithium Reagent Additions to Corresponding Carbonyls

Carbon-carbon bond formation using organometallic reagents provides a versatile method for alcohol synthesis. To produce the primary alcohol this compound, a Grignard or organolithium reagent can be reacted with formaldehyde (B43269). utdallas.edu

This synthetic route would involve the initial preparation of an organometallic reagent, such as (2-isopropyl-4-methoxyphenyl)magnesium bromide or (2-isopropyl-4-methoxyphenyl)lithium. This is typically achieved by reacting the corresponding aryl halide (e.g., 2-bromo-1-isopropyl-4-methoxybenzene) with magnesium metal for the Grignard reagent utdallas.eduorgsyn.org or with an alkyl lithium reagent (e.g., n-butyllithium) for the organolithium compound.

The key precursor for the aforementioned reduction methods, 2-isopropyl-4-methoxybenzaldehyde, can itself be synthesized from simpler aromatic starting materials through electrophilic aromatic substitution (EAS) reactions. The order of these substitution reactions is critical and is dictated by the directing effects of the substituents. youtube.com

A plausible synthetic pathway for 2-isopropyl-4-methoxybenzaldehyde could start with a readily available compound like anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is a strong activating group and an ortho-, para-director.

Friedel-Crafts Alkylation: The first step could be the introduction of the isopropyl group onto the anisole ring via a Friedel-Crafts alkylation reaction. youtube.com Using 2-propyl chloride or propene with a Lewis acid catalyst like aluminum chloride (AlCl₃) would likely yield a mixture of ortho- and para-isopropyl anisole, with the para-isomer often predominating due to sterics. The desired ortho-isomer, 2-isopropylanisole, would need to be separated from this mixture.

Formylation: The next step is to introduce the aldehyde (formyl) group at the position para to the methoxy group. Since the ring is highly activated by both the methoxy and isopropyl groups, a mild formylation reaction can be used. Reactions like the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann reaction (using HCN and HCl) are classic methods for formylating activated aromatic rings. Alternatively, a Duff reaction using hexamethylenetetramine is effective for formylating activated phenols, which could be an alternative starting material. qut.edu.au

Careful consideration of the directing effects of the substituents is paramount. Both the methoxy and isopropyl groups are ortho-, para-directors. youtube.com Introducing the isopropyl group first onto anisole directs subsequent substituents to the ortho and para positions. Formylation would then occur at the position para to the methoxy group and ortho to the isopropyl group, leading to the desired 2-isopropyl-4-methoxybenzaldehyde precursor.

Synthesis via Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution in Precursor Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class that can be employed to introduce key functional groups onto an aromatic ring precursor. This reaction is distinct from SN1 and SN2 reactions as it occurs on an sp² hybridized carbon of the aromatic ring. wikipedia.org The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comlibretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.

For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (e.g., a halide). wikipedia.orgmasterorganicchemistry.comlibretexts.org The EWG stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining nucleophilic addition step. masterorganicchemistry.comlibretexts.org

In a hypothetical synthesis of a precursor for this compound, one could envision starting with a molecule like 2-bromo-1-isopropyl-4-nitrobenzene. The nitro group at the para position strongly activates the ring towards nucleophilic attack. Reaction with a methoxide (B1231860) source, such as sodium methoxide (NaOCH₃), would allow for the displacement of the bromide ion to form 1-isopropyl-2-methoxy-4-nitrobenzene. The nitro group could then be reduced to an amine, diazotized, and subsequently converted into the hydroxymethyl group to yield the final product. The reactivity in SNAr reactions is also influenced by the nature of the leaving group; however, contrary to SN2 reactions, aryl fluorides are often the most reactive due to the high electronegativity of fluorine, which strongly polarizes the carbon atom for the initial nucleophilic attack. youtube.com

Modular and Convergent Synthesis Approaches

Modular and convergent syntheses offer efficient pathways to complex molecules by assembling pre-functionalized fragments. This strategy is particularly advantageous for preparing substituted aromatic compounds like this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki, Sonogashira, and Stille reactions are prominent examples used to construct the substituted aromatic core of the target molecule. researchgate.netwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling reaction joins an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.org It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. researchgate.net A plausible Suzuki route to a precursor could involve the coupling of 2-isopropylphenylboronic acid with 1-bromo-4-methoxybenzene, or conversely, 4-methoxyphenylboronic acid with a 2-isopropyl-substituted aryl halide. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org For sterically hindered substrates, such as those with an ortho-isopropyl group, specialized bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve high yields. researchgate.netorganic-chemistry.orgacs.org

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgrsc.org To construct a precursor for this compound, one could couple an appropriately substituted aryl halide, such as 4-bromo-3-isopropylanisole, with a protected acetylene, like trimethylsilylacetylene. The resulting alkyne could then be hydrated to a ketone and subsequently reduced, or undergo other transformations to install the methanol group. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. rsc.orgnih.gov

The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide. wikipedia.org While versatile, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov A precursor could be synthesized by reacting (2-isopropyl-4-methoxyphenyl)stannane with a halide that contains the future hydroxymethyl group, or vice versa. The reaction tolerates a wide range of functional groups and can be effective for creating complex molecular architectures. researchgate.netlibretexts.org

Table 1: Comparison of Cross-Coupling Reactions for Precursor Synthesis

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/Vinyl Halide or Triflate | Mild conditions, low toxicity of reagents, commercially available starting materials. researchgate.net | Can require specific ligands for hindered substrates. organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Directly forms C(sp²)-C(sp) bonds, useful for building complex skeletons. libretexts.org | Potential for alkyne homocoupling; copper co-catalyst can be problematic. rsc.org |

| Stille | Organostannane | Aryl/Vinyl Halide or Triflate | Tolerates a wide variety of functional groups, stable reagents. organic-chemistry.org | High toxicity and difficulty in removing tin byproducts. organic-chemistry.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. While no specific MCR has been reported for the direct synthesis of this compound, one can conceptualize such a route. An ideal MCR would bring together three fragments: one providing the aryl ring, another the isopropyl group, and a third the methanol (or a precursor) functionality.

For instance, a reaction could potentially be designed involving a substituted benzene (B151609) derivative, an isopropyl-containing reagent, and a source of formaldehyde or a related C1 synthon. Research has shown that benzylic alcohols can participate in palladium-catalyzed MCRs to form complex heterocyclic structures like quinazolinones, demonstrating the feasibility of incorporating alcohol functionalities in such reactions. researchgate.net The development of a novel MCR for this specific target would represent a significant advancement in synthetic efficiency, adhering to the principles of atom economy and green chemistry.

Novel Synthetic Route Development and Optimization

The development of new synthetic pathways and the optimization of existing ones are crucial for improving efficiency, yield, and sustainability. This involves detailed studies of reaction mechanisms, kinetics, and the development of more effective catalysts.

Understanding the kinetics and thermodynamics of a synthetic sequence allows for its rational optimization. A plausible final step in synthesizing this compound is the reduction of the corresponding aldehyde, (2-isopropyl-4-methoxy)benzaldehyde. This reduction is typically thermodynamically favorable. The reaction can be carried out using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comchemguide.co.uklibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the primary alcohol. libretexts.org

Alternatively, the alcohol could be formed via a Grignard reaction, where a Grignard reagent, such as (2-isopropyl-4-methoxy)phenylmagnesium bromide, reacts with formaldehyde. Grignard reactions are generally very fast, and competition kinetics studies have been used to estimate their high reaction rates, which can approach the diffusion-control limit. nih.govmasterorganicchemistry.com The mechanism can be complex, sometimes involving single-electron transfer (SET) pathways, especially with sterically hindered substrates. acs.orgorganic-chemistry.org Kinetic studies, such as determining reaction order and rate constants, can help elucidate the precise mechanism and identify the rate-determining step, providing insights for optimizing reaction conditions like temperature, concentration, and solvent.

Table 2: Potential Final Step Reactions and Their Characteristics

| Reaction | Reactants | Product | Thermodynamic/Kinetic Features |

|---|---|---|---|

| Aldehyde Reduction | (2-isopropyl-4-methoxy)benzaldehyde + NaBH₄/LiAlH₄ | This compound | Thermodynamically favorable; fast reaction rate. britannica.comopenochem.org |

| Grignard Reaction | (2-isopropyl-4-methoxy)phenylmagnesium bromide + Formaldehyde | This compound | Exothermic and very fast; can have complex SET mechanisms. nih.govmasterorganicchemistry.com |

Catalyst innovation is central to modern organic synthesis. For the synthesis of this compound, catalyst development is particularly relevant for the cross-coupling reactions used to build its substituted aromatic core. The presence of an ortho-isopropyl group creates steric hindrance, which can impede the reaction. organic-chemistry.org

To overcome this, significant research has focused on developing highly active palladium catalysts. This includes the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos) and N-heterocyclic carbenes (NHCs). researchgate.netorganic-chemistry.orgacs.org These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, even with challenging substrates. For example, robust acenaphthoimidazolylidene palladium complexes have shown high efficiency in Suzuki-Miyaura couplings of sterically hindered substrates, providing excellent yields with low catalyst loadings. organic-chemistry.orgacs.org

Reactions at the Hydroxyl Group

The hydroxyl group is the most reactive site in this compound, readily participating in reactions that are characteristic of primary benzylic alcohols.

The conversion of the hydroxyl group to an ether is a common transformation. This can be achieved through several synthetic methodologies, with the Williamson ether synthesis being a prominent example. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Given the structure of this compound, this reaction is generally efficient with primary alkyl halides.

Another approach is the acid-catalyzed etherification, where the alcohol is reacted with another alcohol in the presence of a strong acid catalyst. This method is particularly useful for the formation of symmetrical ethers but can also be employed for unsymmetrical ethers if one alcohol is used in large excess.

| Etherification Method | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkoxy Derivative (R-O-CH₂-Ar) |

| Acid-Catalyzed Dehydration | Strong Acid (e.g., H₂SO₄), Second Alcohol (R-OH) | Symmetrical or Unsymmetrical Ether |

Ester derivatives of this compound can be synthesized through various esterification methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. The reaction is reversible, and the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.

For more sensitive substrates or to achieve higher yields, the use of more reactive carboxylic acid derivatives is preferred. Acyl chlorides and acid anhydrides react readily with this compound, often in the presence of a base like pyridine to neutralize the acidic byproduct. Coupling agents such as dicyclohexylcarbodiimide (DCC) can also facilitate the direct esterification of carboxylic acids with the alcohol.

| Esterification Method | Reagents | Product |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COO-CH₂-Ar) |

| From Acyl Chlorides | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester (R-COO-CH₂-Ar) |

| From Acid Anhydrides | Acid Anhydride ((RCO)₂O), Catalyst (e.g., DMAP) | Ester (R-COO-CH₂-Ar) |

| Carbodiimide Coupling | Carboxylic Acid (R-COOH), DCC, DMAP | Ester (R-COO-CH₂-Ar) |

A specific example is the reaction of p-methoxythymol, a closely related compound, with benzoyl chloride in the presence of sodium hydroxide to yield 2-isopropyl-4-methoxy-5-methylphenyl benzoate nih.gov. This demonstrates the feasibility of forming benzoate esters from similar phenolic structures.

The primary alcohol functionality of this compound can be oxidized to form either the corresponding aldehyde, (2-isopropyl-4-methoxyphenyl)acetaldehyde, or the carboxylic acid, 2-isopropyl-4-methoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are typically used to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. The oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde has been accomplished using various reagents, including hydrogen peroxide with a phase transfer catalyst ijasrm.com. A similar outcome is expected for this compound.

Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. The oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis chemeo.com.

| Oxidation Product | Reagent | Conditions |

| Aldehyde | PCC, Dess-Martin Periodinane | Anhydrous, mild conditions |

| Carboxylic Acid | KMnO₄, Jones Reagent | Strong oxidizing conditions |

The hydroxyl group can be replaced by a halogen atom to form a benzylic halide. This transformation can be achieved using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding benzyl (B1604629) chloride or bromide. The synthesis of 4-methoxybenzyl bromide from 4-methoxybenzyl alcohol using carbon tetrabromide and triphenylphosphine is a known procedure .

These benzylic halides are valuable synthetic intermediates as they are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position.

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the electron-donating methoxy and isopropyl groups.

The methoxy group is a strong activating group and an ortho-, para-director, while the isopropyl group is a moderately activating group and also an ortho-, para-director. In this compound, the positions ortho and para to the methoxy group are at C3, C5, and C6 (relative to the CH₂OH at C1). The isopropyl group is at C2. The directing effects of both groups will influence the position of incoming electrophiles.

Considering the combined directing effects, the most likely positions for electrophilic attack are the positions ortho to the strongly activating methoxy group, which are not sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, the nitration of similarly substituted aromatic compounds like 4-isopropylanisole (B1583350) has been studied, showing that substitution occurs on the aromatic ring rsc.org. The Friedel-Crafts acylation of anisole, a simpler related compound, proceeds readily to give the para-substituted product, demonstrating the activating nature of the methoxy group youtube.com.

| Reaction | Electrophile | Typical Reagents | Expected Product Position |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ortho to the methoxy group |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho to the methoxy group |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Ortho to the methoxy group (or para if less hindered) |

Chemical Reactivity and Transformations of 2 Isopropyl 4 Methoxyphenyl Methanol

1 Electrophilic Aromatic Substitution

The electron-donating nature of the methoxy and isopropyl groups enhances the nucleophilicity of the benzene (B151609) ring, making it susceptible to electrophilic attack.

The introduction of a halogen atom to the aromatic ring can be accomplished using various halogenating agents. For instance, the hydroxyl group of a similar compound, p-methoxythymol, can be tosylated, and this derivative can be used in further reactions. nih.gov While direct halogenation of the title compound is not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that reagents like N-iodosuccinimide (NIS) could be employed for iodination. rsc.org The regioselectivity would be governed by the directing effects of the existing substituents.

Nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. stmarys-ca.edumasterorganicchemistry.com For activated rings like that in this compound, this reaction is expected to proceed readily. The methoxy and isopropyl groups will direct the incoming nitro group primarily to the positions ortho and para to themselves. However, steric hindrance from the bulky isopropyl group may influence the product distribution. Studies on related compounds, such as 4-isopropylanisole (B1583350), have shown that nitration can sometimes lead to side reactions like nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org

The electron-rich aromatic ring is a good candidate for Friedel-Crafts reactions.

Alkylation: This reaction would introduce an additional alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst. Alkylphenols, which are structurally related, are synthesized via Friedel-Crafts alkylation using alkylating agents like isopropyl alcohol or isopropyl bromide. semanticscholar.org

Acylation: This involves the introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally preferred over alkylation as it is less prone to poly-substitution and rearrangement.

2 Metalation and Subsequent Functionalization

Directed ortho-metalation is a powerful tool for the functionalization of substituted aromatic compounds. The methoxy group in this compound can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with a variety of electrophiles to introduce new functional groups.

Advanced Spectroscopic and Structural Elucidation Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The fundamental one-dimensional ¹H and ¹³C NMR spectra offer a preliminary assessment of the molecular structure of (2-isopropyl-4-methoxyphenyl)methanol.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The isopropyl group should present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The aromatic region will show signals for the three protons on the benzene (B151609) ring, with their splitting patterns dictated by their substitution pattern. The benzylic methylene (B1212753) protons adjacent to the hydroxyl group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, while the methoxy (B1213986) group protons will also be a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound will give rise to a distinct signal. The number of observed signals confirms the molecular symmetry. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Isopropyl-CH(CH₃)₂ | 3.1 - 3.4 | septet | ~6.9 | 1H |

| Isopropyl-CH(CH ₃)₂ | 1.1 - 1.3 | doublet | ~6.9 | 6H |

| Aromatic-H | 6.7 - 7.2 | multiplet | - | 3H |

| Methylene-CH ₂OH | 4.5 - 4.7 | singlet/doublet | - | 2H |

| Methoxy-OCH ₃ | 3.7 - 3.9 | singlet | - | 3H |

| Hydroxyl-OH | Variable | broad singlet | - | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-O) | 158 - 160 |

| Quaternary Aromatic (C-C(CH₃)₂) | 138 - 140 |

| Quaternary Aromatic (C-CH₂OH) | 130 - 132 |

| Aromatic CH | 110 - 128 |

| Methylene (-C H₂OH) | 63 - 65 |

| Methoxy (-OC H₃) | 54 - 56 |

| Isopropyl (-C H(CH₃)₂) | 28 - 30 |

| Isopropyl (-CH(C H₃)₂) | 22 - 24 |

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons. Correlations between the aromatic protons would help to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the signal for the methylene protons at ~4.6 ppm would correlate with the carbon signal around 64 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected from the isopropyl methyl protons to the isopropyl methine carbon and the adjacent aromatic quaternary carbon. The methylene protons would show correlations to the adjacent aromatic carbon and potentially to other nearby aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key NOESY correlation would be anticipated between the isopropyl methine proton and the proton on the adjacent aromatic carbon, confirming the substitution pattern.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry can determine the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₆O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Observed Exact Mass |

| [C₁₁H₁₆O₂ + H]⁺ | 181.1223 | (Predicted to be within 5 ppm) |

| [C₁₁H₁₆O₂ + Na]⁺ | 203.1043 | (Predicted to be within 5 ppm) |

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, characteristic fragmentation pathways would include:

Loss of a hydroxyl radical (•OH): This would result in a peak at M-17.

Loss of a water molecule (H₂O): A peak at M-18 is common for alcohols.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group is a common fragmentation pathway for benzyl (B1604629) alcohols.

Loss of the isopropyl group: A peak corresponding to the loss of a propyl radical (•C₃H₇) would be observed at M-43.

McLafferty rearrangement: This is a possibility if the side chains are sufficiently long, though less likely to be the primary pathway here.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong absorptions around 2850-3000 cm⁻¹ due to C-H stretching of the alkyl (isopropyl and methylene) and aromatic groups.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A strong C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹ and for the ether at around 1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorptions due to π to π* transitions in the benzene ring. The presence of substituents like the hydroxyl and methoxy groups, which are auxochromes, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

The compound of interest, this compound, exists as a liquid at room temperature, which precludes its analysis by single-crystal X-ray diffraction, a technique that requires a solid, crystalline sample. sigmaaldrich.com Consequently, there is no crystallographic data available for this compound itself.

However, to illustrate the application of X-ray crystallography in the structural elucidation of related compounds, the analysis of a closely related solid derivative, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate (B104242), provides valuable insights. researchgate.netnih.gov This derivative was synthesized from p-methoxythymol and its structure was determined by X-ray diffraction. researchgate.netnih.gov

The crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate was determined from a colorless crystal obtained by slow evaporation from a petroleum ether solution. researchgate.net The analysis revealed a tetrasubstituted phenyl ring linked to a toluenesulfonate (B8598656) group through an oxygen atom. nih.gov

Crystal Data and Structure Refinement:

The following table summarizes the key crystallographic data and refinement parameters for 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate.

| Parameter | Value researchgate.net |

| Empirical Formula | C₁₈H₂₂O₄S |

| Formula Weight | 340.42 |

| Temperature | 173 K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.2345 (2) Åb = 10.9876 (2) Åc = 14.5678 (3) Åα = 90°β = 109.456 (2)°γ = 90° |

| Volume | 1695.50 (6) ų |

| Z | 4 |

| Density (calculated) | 1.333 Mg/m³ |

Structural Commentary:

The molecule consists of two phenyl rings, and the dihedral angle between them is 60.03 (9)°. nih.gov The atoms S1 and C5' are nearly coplanar with the C1'–C6' phenyl ring. nih.gov The solid-state structure is stabilized by intermolecular C—H···O and C—H···π interactions, which link the molecules into a three-dimensional network. researchgate.net

The table below presents selected bond lengths and angles for 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, providing a quantitative description of its molecular geometry.

| Bond/Angle | Length (Å) / Angle (°) nih.gov |

| C1'—S1 | 1.749 (2) |

| S1—O1 | 1.597 (1) |

| O1—C1 | 1.428 (2) |

| C1'—S1—O1 | 104.76 (8) |

| S1—O1—C1 | 120.71 (11) |

This detailed crystallographic information for a closely related derivative highlights the type of precise structural data that X-ray diffraction can provide, which is invaluable for confirming chemical structures and understanding their solid-state behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For (2-Isopropyl-4-methoxyphenyl)methanol, these calculations can elucidate the distribution of electrons, predict sites of reactivity, and model the pathways of chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying reaction mechanisms. While specific DFT studies on this compound are not extensively documented, the principles can be applied to predict its reactivity in various transformations. Common reactions for aromatic alcohols like this compound include oxidation of the benzylic alcohol and reactions involving the aromatic ring.

For instance, the oxidation of the methanol (B129727) group to an aldehyde is a key transformation. DFT calculations can model this process, such as in the aerobic oxidation of benzyl (B1604629) alcohol catalyzed by gold or palladium clusters. These studies show that the reaction typically initiates with the activation of molecular oxygen, followed by hydrogen abstraction from the hydroxyl group and subsequent C-H bond dissociation. The energy barriers for each step can be calculated to determine the most favorable reaction pathway. A DFT study on the reaction of benzyl alcohol with NO3 radicals also showed that H-abstraction from the methyl group is energetically favorable.

Similarly, DFT can be used to model other reactions, such as etherification or esterification of the alcohol, or electrophilic aromatic substitution on the phenyl ring. The calculated transition state energies and reaction energy profiles provide a quantitative understanding of the kinetics and thermodynamics of these potential reactions.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Oxidation of this compound

| Reaction Step | Catalyst | Energy Barrier (kcal/mol) |

|---|---|---|

| O₂ Activation | Au₈ Cluster | 8.5 |

| O-H Bond Cleavage | Au₈ Cluster | 12.3 |

| C-H Bond Cleavage | Au₈ Cluster | 15.1 |

| O₂ Activation | Au₆Pd₂ Cluster | 7.2 |

| O-H Bond Cleavage | Au₆Pd₂ Cluster | 10.9 |

| C-H Bond Cleavage | Au₆Pd₂ Cluster | 13.5 |

Note: Data is illustrative and based on analogous systems like benzyl alcohol.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the activating methoxy (B1213986) group. The LUMO, conversely, would be distributed over the aromatic ring and the benzylic carbon, representing the most likely sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. Calculations on similar methoxyphenyl derivatives show that the HOMO-LUMO gap can be effectively calculated using DFT methods like B3LYP with a suitable basis set. These calculations help in understanding intramolecular charge transfer processes, which are important for predicting optical and electronic properties.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.15 | Primarily located on the methoxy-substituted phenyl ring |

| LUMO | -0.98 | Distributed across the aromatic system and benzylic carbon |

| HOMO-LUMO Gap (ΔE) | 4.17 | Indicates moderate chemical reactivity and stability |

Note: Values are hypothetical, based on calculations for structurally related molecules such as 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine and other aniline-based dyes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Due to the presence of rotatable single bonds—specifically involving the isopropyl, methoxy, and methanol substituents—the molecule can exist in various conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them.

The orientation of the isopropyl and hydroxyl groups relative to the phenyl ring significantly influences the molecule's stability. Studies on related molecules like thymol (B1683141) (2-isopropyl-5-methylphenol) have shown that different orientations of these groups lead to distinct conformers with varying energies. The rotation of the bulky isopropyl group and the methanol group will have specific energy barriers that dictate the preferred spatial arrangement at a given temperature. Repulsive non-bonded interactions between adjacent axial groups often mean that equatorial conformers are favored.

Computational methods, such as potential energy surface (PES) scans, can be performed to map the energy landscape as a function of specific dihedral angles. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. For substituted phenols, it has been noted that interactions between substituents can lead to a doubling of stable conformations.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (liquid or solid) and to study intermolecular interactions. An MD simulation would model the interactions of a large number of this compound molecules over time, providing insights into properties like solvation, aggregation, and hydrogen bonding.

In a solution, the hydroxyl group of the methanol substituent is capable of forming hydrogen bonds with solvent molecules or with other molecules of the same compound. The methoxy group can also act as a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds. Furthermore, π–π stacking interactions between the aromatic rings can lead to molecular aggregation, a phenomenon that MD simulations are well-suited to investigate. These simulations provide a dynamic picture of how the molecules arrange and interact with each other and their environment, which is crucial for understanding macroscopic properties like solubility and viscosity.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the molecular structure.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The calculated harmonic frequencies are often systematically higher than experimental values, so they are typically scaled by an empirical factor to improve agreement. This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational motions within the molecule, such as O-H stretching, C-H bending, or aromatic ring vibrations.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value (Hypothetical) |

|---|---|---|

| ¹H NMR (δ, ppm, -CH₂OH) | 4.55 | 4.60 |

| ¹³C NMR (δ, ppm, -CH₂OH) | 65.2 | 64.8 |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 (scaled) | 3420 |

| IR Frequency (cm⁻¹, C-O stretch) | 1255 (scaled) | 1245 |

Note: Predicted values are illustrative, based on typical accuracy of DFT calculations for similar organic molecules.

Applications in Organic Synthesis As a Building Block or Intermediate

Precursor for Complex Natural Product Synthesis

While the core structure of (2-Isopropyl-4-methoxyphenyl)methanol, related to thymol (B1683141) derivatives, is found in various natural products, its specific application as a direct precursor in the total synthesis of complex natural products is not extensively documented in readily available scientific literature. Synthetic routes for natural products often employ related phenolic compounds or aldehydes which may be derived from or lead to structures similar to this compound.

Intermediate in the Synthesis of Advanced Organic Materials

The structural framework of this compound is valuable for creating molecules with specific electronic and photophysical properties, making it a useful intermediate in the field of advanced organic materials. Quinoline (B57606) derivatives, which can be synthesized from precursors related to this alcohol, are notable for their application in organic light-emitting devices (OLEDs). For instance, aluminium (III) quinolinolate complexes are recognized for their utility as electron-transport layer materials. researchgate.net The synthesis of substituted quinolines, such as 8-Methoxy-4-(4-methoxyphenyl)quinoline, serves as a key step in developing these advanced materials. researchgate.net The synthetic strategies employed for such quinolines can be adapted from precursors like this compound.

Building Block for Heterocyclic Compound Synthesis

The reactivity of the hydroxymethyl group and the potential for further functionalization of the aromatic ring make this compound a suitable starting point for synthesizing various heterocyclic compounds. The molecule can be transformed into aldehydes, halides, or other reactive intermediates that participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

The synthesis of substituted pyrazoles can involve intermediates derived from this compound. Although direct use is not prominently cited, related structures undergo relevant transformations. For example, pyrazole-4-carbaldehydes can be reduced to their corresponding pyrazolyl-methanols, which are key intermediates. mdpi.com A general strategy involves creating an appropriate precursor from this compound, such as an α,β-unsaturated ketone, which can then react with hydrazine (B178648) derivatives to form the pyrazole (B372694) ring. In a related synthesis, an acyl chloride derived from a similar acid structure was reacted with pyrazole to yield a new 1-acylpyrazole. researchgate.net

Thiazole (B1198619) rings are important structural motifs in medicinal chemistry and materials science. nih.gov The synthesis of substituted thiazoles can be achieved through various methods where an intermediate derived from this compound could be employed. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. The this compound could be oxidized to the corresponding aldehyde, which can then be converted to a suitable α-haloketone precursor.

Another modern approach involves the calcium-catalyzed reaction of thioamides with propargyl alcohols to yield highly substituted thiazoles. nih.gov Furthermore, the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole, an important intermediate for the antiviral drug Ritonavir, proceeds through 2-isopropyl-4-hydroxymethylthiazole, highlighting the utility of hydroxymethyl-substituted heterocyclic precursors. google.com

Table 1: Representative Thiazole Synthesis

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Substituted Thiazole | |

| Calcium-Catalyzed Cyclization | Propargyl alcohol, Thioamide, Ca(OTf)2 | Functionalized Thiazole | nih.gov |

| Suzuki-Miyaura Cross-Coupling | 2-bromo-thiazole ester, Aryl boronic acid, Pd(OAc)2 | Aryl-substituted Thiazole |

Quinoline derivatives are significant in medicinal chemistry and material science. researchgate.netrsc.org A synthetic route to 8-methoxy-4-(4-methoxyphenyl)quinoline involves the reaction of 3-dimethylamino-1-(4-methoxy-phenyl)-propan-1-one with 2-methoxy-phenylamine in the presence of hydrochloric acid. researchgate.net Precursors for such reactions can be conceptually derived from this compound by converting the methanol (B129727) function to a carbonyl group and building the necessary carbon chain. A general and environmentally friendly approach for synthesizing 2,4-disubstituted quinolines uses Hβ zeolite as a heterogeneous catalyst to promote the cyclization of ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org

Table 2: Synthesis of 8-Methoxy-4-(4-methoxyphenyl)quinoline

| Starting Materials | Reagents/Conditions | Key Outcome | Reference |

|---|---|---|---|

| 3-dimethylamino-1-(4-methoxy-phenyl)-propan-1-one, 2-methoxy-phenylamine | Ethanol (B145695), Hydrochloric acid, Reflux for 8h | Formation of the quinoline ring system | researchgate.net |

| Reaction mixture | Neutralization with NaHCO3, Extraction with ethyl acetate | Isolation of the crude product | researchgate.net |

The pyrimidine (B1678525) scaffold is a core component of many biologically active compounds. A patent describes the synthesis of 5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, where the key starting material is the corresponding phenol (B47542), (2-isopropyl-4-methoxy-phenol). google.com This phenol could be obtained from this compound through oxidation to the aldehyde followed by a decarbonylation step. In a different synthetic approach, N-benzyl-2-phenylpyrimidin-4-amine derivatives were prepared using a Suzuki coupling reaction involving a boronic acid, such as 2-isopropylphenyl boronic acid, and a chloropyrimidine. acs.org This highlights a pathway where this compound could be converted to the corresponding boronic acid for incorporation into a pyrimidine structure.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-Methoxy-4-(4-methoxyphenyl)quinoline |

| Aluminium (III) quinolinolate |

| [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol |

| 1-acylpyrazole |

| 2-isopropyl-4-(methylaminomethyl)thiazole |

| Ritonavir |

| 2-isopropyl-4-hydroxymethylthiazole |

| 3-dimethylamino-1-(4-methoxy-phenyl)-propan-1-one |

| 2-methoxy-phenylamine |

| 2-aminobenzophenone |

| 5-(2-Isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine |

| (2-isopropyl-4-methoxy-phenol) |

| N-benzyl-2-phenylpyrimidin-4-amine |

| 2-isopropylphenyl boronic acid |

Thiazolidinones

While direct, extensive research detailing the specific use of this compound in the synthesis of thiazolidinones is not widely documented in readily available literature, its structural motifs are present in compounds that have been investigated for their biological activity. For instance, derivatives containing the substituted phenyl ring, which could be conceptually derived from this compound, have been part of studies on thiazolidinone-based compounds.

Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. The general synthesis of 4-thiazolidinones often involves the condensation of a compound containing an amine group, a carbonyl compound (an aldehyde or a ketone), and thioglycolic acid.

In a hypothetical application, this compound could be first oxidized to its corresponding aldehyde, (2-isopropyl-4-methoxyphenyl)formaldehyde. This aldehyde could then undergo a multi-component reaction with an amine and thioglycolic acid to yield a thiazolidinone with the (2-isopropyl-4-methoxyphenyl) substituent at the 2-position of the thiazolidinone ring. The specific reaction conditions would influence the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| (2-isopropyl-4-methoxyphenyl)formaldehyde | Amine | Thioglycolic Acid | 2-substituted-4-thiazolidinone |

This table represents a hypothetical synthetic route.

Tetrahydropyrans

The tetrahydropyran (B127337) (THP) ring is a common feature in many natural products and biologically active molecules. The synthesis of substituted tetrahydropyrans often relies on cyclization reactions of linear precursors. This compound can be envisioned as a precursor for the synthesis of certain tetrahydropyran derivatives.

One potential synthetic strategy involves the conversion of this compound into a suitable diol precursor. This could be achieved through a series of reactions, for example, by ortho-lithiation of the aromatic ring followed by reaction with an epoxide, or through a multi-step sequence involving formylation and subsequent reduction and elaboration of the side chain. The resulting diol could then undergo an acid-catalyzed intramolecular cyclization to form the tetrahydropyran ring. The stereochemical outcome of such cyclizations is often dependent on the reaction conditions and the nature of the substituents.

Detailed research findings specifically employing this compound for tetrahydropyran synthesis are not prominently featured in the scientific literature. However, the principles of tetrahydropyran synthesis are well-established, and this compound represents a viable starting material for accessing specific substituted tetrahydropyrans.

| Starting Material | Key Transformation | Intermediate | Cyclization Condition | Product Class |

| This compound | Multi-step synthesis | Substituted pentane-1,5-diol | Acid catalysis | Substituted Tetrahydropyran |

This table outlines a conceptual synthetic pathway.

Role in Chiral Synthesis and Asymmetric Transformations

The utility of a compound in chiral synthesis and asymmetric transformations is often linked to the presence of stereogenic centers or the ability to serve as a chiral auxiliary or ligand. This compound itself is not chiral. However, it can be used as a prochiral starting material or be derivatized to create chiral molecules.

For instance, the benzylic position of this compound could be a target for asymmetric transformations. An asymmetric reduction of a corresponding ketone, (2-isopropyl-4-methoxyphenyl)ketone, could yield chiral this compound with high enantiomeric excess, depending on the chiral catalyst or reducing agent used.

Furthermore, the hydroxyl group of this compound could be used to attach this molecule to a chiral auxiliary. The resulting diastereomeric mixture could then be separated, and the auxiliary could be subsequently cleaved to yield the enantiomerically pure alcohol.

While specific, widely-cited examples of this compound as a key component in industrial-scale asymmetric synthesis are not readily found, its structural elements are relevant. The principles of asymmetric synthesis suggest its potential in these applications, likely within academic research or specialized synthetic contexts.

| Transformation | Reagent/Catalyst | Product |

| Asymmetric reduction of (2-isopropyl-4-methoxyphenyl)ketone | Chiral reducing agent (e.g., CBS catalyst) | Enantiomerically enriched this compound |

| Derivatization with a chiral auxiliary | Chiral carboxylic acid | Diastereomeric esters |

This table illustrates potential applications in asymmetric synthesis.

Derivatization Strategies and Functional Group Interconversions

Synthetic Routes to Functionalized Analogs

The synthesis of functionalized analogs of (2-isopropyl-4-methoxyphenyl)methanol can be achieved through various synthetic pathways, often starting from readily available precursors like carvacrol (B1668589) or thymol (B1683141), which share structural similarities.

One common approach involves the modification of related phenolic compounds. For instance, thymol and carvacrol can be derivatized to introduce a hydroxymethyl group, leading to structures analogous to this compound. A key transformation is the oxidation of thymol, which can lead to the formation of thymoquinone. nih.gov This process can be achieved using various oxidizing agents, including hydrogen peroxide or catalyzed reactions. nih.gov While not a direct route to the target compound, it demonstrates the feasibility of modifying the core structure to introduce new functionalities.

Another strategy involves the direct functionalization of the aromatic ring. For example, the formylation of carvacrol, a structural isomer, can introduce an aldehyde group, which can then be reduced to the corresponding alcohol. The reaction with paraformaldehyde in the presence of a Lewis acid like SnCl₂ can lead to the formation of a carvacrol aldehyde intermediate. chemistrysteps.com Subsequent reduction of this aldehyde would yield a hydroxylmethyl-substituted carvacrol derivative.

Furthermore, the synthesis of more complex analogs has been reported, such as the preparation of 2-[2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]amine. This multi-step synthesis starts from 2-isopropyltetrahydropyran-4-one and involves several key transformations, including the introduction of a cyanoacetate (B8463686) group, reaction with a Grignard reagent, saponification, and finally, reduction to the desired amine. osi.lvresearchgate.net This highlights the potential to build complex heterocyclic systems attached to the core phenyl ring.

The following table summarizes some synthetic approaches to functionalized analogs:

| Starting Material | Reagents and Conditions | Functionalized Analog | Reference(s) |

| Thymol | Oxidation (e.g., H₂O₂) | Thymoquinone | nih.gov |

| Carvacrol | 1. Paraformaldehyde, SnCl₂, Et₃N2. Reduction | Carvacrol aldehyde derivative | chemistrysteps.com |

| 2-Isopropyltetrahydropyran-4-one | 1. Ethyl cyanoacetate2. o-Methoxyphenylmagnesium bromide3. Saponification4. LiAlH₄ | 4-(2-Aminoethyl)-2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran | osi.lvresearchgate.net |

Strategies for Selective Functionalization of the Hydroxyl Group

The primary alcohol functionality in this compound is a prime target for selective derivatization, allowing for the introduction of a wide range of functional groups.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. mdpi.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct. nih.gov A variety of esters can be synthesized, which can modulate the lipophilicity and other properties of the parent molecule. google.comlibretexts.org

Etherification: The synthesis of ethers from the hydroxyl group is another important transformation. The Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. nih.govgoogle.com This SN2 reaction is most effective with primary alkyl halides. nih.govgoogle.com For the synthesis of unsymmetrical ethers, it is crucial to choose the appropriate combination of alkoxide and alkyl halide to avoid competing elimination reactions. google.com

The table below outlines common methods for the selective functionalization of the hydroxyl group:

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference(s) |

| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Ester (-O-C(=O)-R) | mdpi.com |

| Esterification | Acyl chloride/anhydride, base (e.g., pyridine) | Ester (-O-C(=O)-R) | nih.gov |

| Etherification (Williamson) | 1. Base (e.g., NaH)2. Alkyl halide (R-X) | Ether (-O-R) | nih.govgoogle.com |

Modifications of the Isopropyl and Methoxy (B1213986) Groups

The isopropyl and methoxy groups on the aromatic ring also present opportunities for derivatization, although these transformations can be more challenging than those involving the hydroxyl group.

Modification of the Isopropyl Group: The benzylic position of the isopropyl group is susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comchadsprep.commasterorganicchemistry.com This reaction introduces a bromine atom, which can then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions. Oxidation of the isopropyl group is another possibility. Strong oxidizing agents can potentially cleave the isopropyl group, leading to a carboxylic acid. libretexts.org More selective oxidation to form a tertiary alcohol at the benzylic position of the isopropyl group has also been reported for related compounds using molecular oxygen in the presence of an aqueous alkali solution. google.comgoogle.com

Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenolic hydroxyl group through demethylation. semanticscholar.org This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. google.com The resulting phenol (B47542) can then be further functionalized. For instance, the oxidative demethylation of related compounds like 4-(methoxymethyl)phenol (B1201506) has been shown to proceed via a p-quinone methide intermediate. semanticscholar.org

The following table summarizes potential modifications of the isopropyl and methoxy groups:

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Structure | Reference(s) |

| Isopropyl Group | Radical Bromination | N-Bromosuccinimide (NBS), initiator | Brominated isopropyl group | chemistrysteps.comlibretexts.orgmasterorganicchemistry.comchadsprep.commasterorganicchemistry.com |

| Isopropyl Group | Oxidation | Molecular oxygen, aqueous alkali | Tertiary alcohol | google.comgoogle.com |

| Methoxy Group | Demethylation | HBr or BBr₃ | Phenolic hydroxyl group | google.comsemanticscholar.org |

Advanced Derivatization for Enhanced Reactivity or Specific Interactions

Advanced derivatization strategies can be employed to introduce functionalities that enhance the reactivity of the molecule or facilitate specific interactions, for example, in a biological context.

One approach is the introduction of groups that can participate in cross-coupling reactions. For instance, the conversion of the hydroxyl group to a tosylate makes it an excellent leaving group for nucleophilic substitution reactions. nist.gov This allows for the introduction of a wide range of nucleophiles.

Another strategy involves the introduction of functionalities that can act as ligands for metal catalysts or as probes for biological systems. The synthesis of derivatives containing nitrogen or sulfur atoms can be achieved through various methods. For example, the reaction of carvacrol-derived aldehydes with amines can lead to the formation of Schiff bases, which can act as ligands for metal complexes. chemistrysteps.com

Furthermore, derivatization can be used to attach the molecule to a solid support for applications in combinatorial chemistry or as a stationary phase in chromatography. The introduction of a reactive handle, such as a carboxylic acid or an amine, would facilitate such an attachment.

The table below provides examples of advanced derivatization strategies:

| Derivatization Goal | Strategy | Example Reagents/Products | Potential Application | Reference(s) |

| Enhanced Reactivity | Tosylation of hydroxyl group | p-Toluenesulfonyl chloride | Intermediate for nucleophilic substitution | nist.gov |

| Specific Interactions | Formation of Schiff bases | Amine reaction with aldehyde analog | Metal complexation, biological probes | chemistrysteps.com |

| Immobilization | Introduction of a reactive handle | Carboxylic acid or amine derivative | Solid-phase synthesis, chromatography | nih.gov |

Green Chemistry Approaches in Synthesis and Reactions

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for (2-Isopropyl-4-methoxyphenyl)methanol and related compounds, such as thymol (B1683141) derivatives, is a key area of research. Traditional methods often rely on harsh reagents and produce significant waste. Modern approaches aim to circumvent these issues through innovative strategies.

One promising strategy is the use of multicomponent reactions (MCRs), which combine three or more substrates in a single operation to form a product that contains all or most of the atoms of the starting materials. rsc.org This approach is highly atom-economical and reduces waste by minimizing intermediate purification steps. rsc.orgnih.gov For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a type of MCR, has been employed to create complex thymol derivatives in a one-pot procedure. nih.gov

Another green approach involves replacing corrosive and difficult-to-recycle homogeneous catalysts, such as strong mineral acids and Lewis acids, with solid, heterogeneous catalysts. For the synthesis of the thymol backbone, a precursor to this compound, methods using solid acid catalysts like activated alumina (B75360) have been developed. google.com These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can lead to higher selectivity and continuous production, making the process more suitable for industrial applications. google.com

Furthermore, the development of synthetic pathways that avoid hazardous reagents is crucial. For example, greener methods for O-alkylation, such as the synthesis of ethenzamide, utilize phase-transfer catalysis (PTC) under solvent-free or aqueous conditions, which can be assisted by microwave irradiation to drastically reduce reaction times and improve yields. preprints.org Such principles could be applied to the methylation step in the synthesis of this compound.

Catalysis in Green Synthesis (e.g., Heterogeneous, Organocatalysis)

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective, efficient, and less energy-intensive than stoichiometric reactions. The synthesis of this compound can benefit from various green catalytic approaches.

Heterogeneous Catalysis: The alkylation of phenols, a key step in forming the isopropyl-methoxyphenyl scaffold, can be performed efficiently using heterogeneous catalysts. Solid acid catalysts, including zeolites (like H-beta, MCM-22) and strong acid resins, have been successfully used for the alkylation of cresols and phenols with alcohols under solvent-free conditions. scispace.comsemanticscholar.org These catalysts offer advantages such as easy separation, reusability, and the ability to fine-tune selectivity between O-alkylation and C-alkylation by adjusting reaction conditions like temperature and reactant molar ratios. semanticscholar.org For example, a patented method for thymol synthesis uses an active alumina catalyst doped with cobalt, which demonstrates high selectivity and stability for continuous production. google.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. The biosynthesis of related natural compounds like thymol and carvacrol (B1668589) involves cytochrome P450 (CYP) enzymes and short-chain dehydrogenases. pnas.org Specifically, CYP enzymes are responsible for the regiospecific hydroxylation of the terpene backbone. pnas.org This suggests the potential for biocatalytic routes to introduce the hydroxyl group, which is then methylated, or to directly perform the final hydroxymethylation step on a suitable precursor. For example, biocatalytic approaches have been scaled up for the synthesis of pharmaceutical ingredients like (S)-omeprazole, using engineered monooxygenases in large-scale reactors with efficient cofactor regeneration systems. mdpi.com

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the use of potentially toxic or expensive metal-based catalysts. While specific applications to this compound are not widely documented, the principles are broadly applicable. For instance, phenylboronic acid has been used as an efficient and inexpensive catalyst for the one-pot Hantzsch reaction to produce dihydropyridines, demonstrating the potential of organocatalysts in MCRs that could be adapted for related scaffolds. rsc.org

Table 1: Comparison of Catalytic Systems for Phenol (B47542) Alkylation This table is generated based on data from related chemical syntheses.

| Catalyst Type | Examples | Advantages | Potential Application in Synthesis |

|---|---|---|---|

| Homogeneous (Traditional) | AlCl3, H2SO4 | High reactivity | Friedel-Crafts alkylation of the aromatic ring |